![molecular formula C20H24N2O2 B2936276 1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-47-2](/img/structure/B2936276.png)

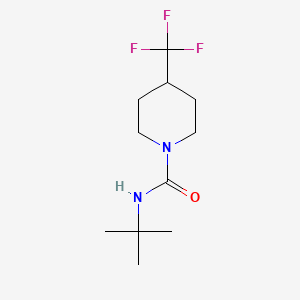

1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

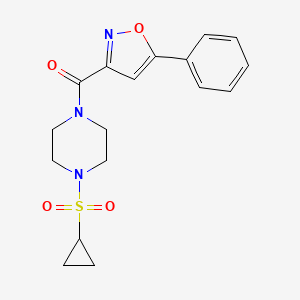

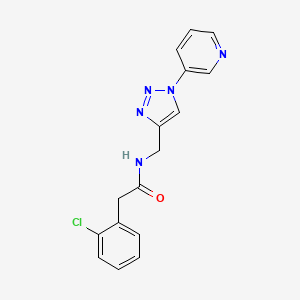

“1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.424. It is a derivative of benzimidazole, a type of organic compound that is part of many bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often involves the reaction of o-phenylenediamine with carboxylic acids . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a propanol group via an ethyl linker. The benzimidazole ring is further substituted with a 3,5-dimethylphenoxy group.Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity

Compounds containing benzimidazole structures have been synthesized and studied for their DNA binding capabilities and cytotoxic effects against cancer cell lines. Such compounds demonstrate significant inhibitory effects on cancer cell proliferation, including human lung, breast, and cervical cancer cells, through an intercalative mode of DNA binding. These findings suggest potential applications in the development of anticancer therapies (Paul et al., 2015).

Solvent and Phase Behavior Studies

Research on ionic liquids related to benzimidazole derivatives has provided insights into their solubility and phase behavior with various solvents, including organic solvents and water. Such studies are crucial for applications in green chemistry and solvent recycling, highlighting the versatility of benzimidazole-based compounds in enhancing solubility and modifying liquid-liquid equilibria (Domańska & Marciniak, 2007).

Catalysis and Transfer Hydrogenation

Benzimidazole compounds have also been explored for their catalytic properties, particularly in transfer hydrogenation reactions. These compounds serve as catalysts for the efficient conversion of ketones to alcohols, showcasing their potential in chemical synthesis processes. The research emphasizes the role of benzimidazole derivatives in developing new catalytic systems for organic transformations (Aydemir et al., 2014).

Chemical Synthesis and Structural Analysis

The versatility of benzimidazole compounds extends to their use in chemical syntheses, including the generation of new heterocyclic compounds. Such research has led to the development of novel compounds with potential applications in medicinal chemistry and drug development. Additionally, structural analysis of these compounds contributes to our understanding of their chemical behavior and interaction mechanisms (Acheson & Verlander, 1972).

Antimicrobial Applications

Newly synthesized benzimidazole heterocycles have been evaluated for their antibacterial and antifungal activities, demonstrating considerable potential in combating microbial infections. This research opens avenues for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Mecanismo De Acción

Target of Action

The primary targets of the compound 1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many pharmaceutical drugs and is known to interact with a variety of biological targets . .

Mode of Action

Given the presence of the benzimidazole moiety, it is possible that the compound may interact with its targets via hydrogen bonding, given the hydrogen bond donor and acceptor sites present in the benzimidazole structure . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in cell division, protein synthesis, and enzyme activity . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Benzimidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)9-10-24-16-12-14(2)11-15(3)13-16/h5-8,11-13,19,23H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVYZOJWFPKWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=CC(=C3)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)

![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)

![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)